

# Orvepitant for Chronic Cough: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of clinical trial data for **orvepitant**, a neurokinin-1 (NK-1) receptor antagonist, in the treatment of chronic cough. Its performance is evaluated against other NK-1 receptor antagonists, serlopitant and aprepitant, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

## Mechanism of Action: The Role of NK-1 Receptor Antagonism in Cough Suppression

Chronic cough is often associated with neuronal hypersensitivity. The neuropeptide Substance P, acting on the neurokinin-1 (NK-1) receptor, is implicated in enhancing the cough reflex. NK-1 receptor antagonists, such as **orvepitant**, work by blocking the binding of Substance P to its receptor, thereby aiming to reduce the central neural hypersensitivity that contributes to chronic cough.





Click to download full resolution via product page

Caption: NK-1 Receptor Signaling Pathway in Cough.

## Comparative Efficacy of NK-1 Receptor Antagonists in Clinical Trials

The following tables summarize the quantitative data from key clinical trials of **orvepitant** and its comparators.

#### **Table 1: Efficacy of Orvepitant in Chronic Cough**



| Trial                           | Patient<br>Populatio<br>n                       | Treatmen<br>t                                                                   | Primary<br>Endpoint                                                         | Result                                                                | Secondar<br>y<br>Endpoint<br>s                             | Key<br>Secondar<br>y<br>Endpoint<br>Results                                                                                                          |
|---------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| VOLCANO<br>-1 (Phase<br>2a)     | 13 patients with refractory chronic cough       | Orvepitant<br>30 mg<br>once daily<br>for 4 weeks                                | Change<br>from<br>baseline in<br>daytime<br>cough<br>frequency<br>at week 4 | Statistically significant reduction of 18.9 coughs/h (26% decrease)   | Cough severity VAS, Leicester Cough Questionna ire (LCQ)   | Significant improveme nts in severity VAS and quality of life[1]                                                                                     |
| VOLCANO<br>-2 (Phase<br>2b)     | 315 patients with refractory chronic cough      | Orvepitant<br>(10, 20, 30<br>mg) or<br>placebo<br>once daily<br>for 12<br>weeks | Change<br>from<br>baseline in<br>awake<br>cough<br>frequency<br>at week 12  | Not<br>statistically<br>significant<br>in the full<br>analysis<br>set | LCQ,<br>Cough<br>Severity<br>VAS, Urge-<br>to-Cough<br>VAS | Orvepitant 30 mg showed statistically significant improveme nts: LCQ (p=0.009), Cough Severity VAS (p=0.034), Urge-to- Cough VAS (p=0.005) [2][3][4] |
| IPF Cough<br>Study<br>(Phase 2) | Patients with Idiopathic Pulmonary Fibrosis and | Orvepitant<br>(10 mg, 30<br>mg) or<br>placebo in<br>a cross-                    | Change in cough severity                                                    | Orvepitant 30 mg showed a statistically significant reduction         | Cough frequency, urge to cough, health- related            | Improveme nts in cough frequency, urge to cough, and                                                                                                 |



| chronic | over   | in cough   | quality of | quality of    |
|---------|--------|------------|------------|---------------|
| cough   | design | severity   | life       | life with the |
|         |        | scores     |            | 30 mg         |
|         |        | compared   |            | dose          |
|         |        | to placebo |            |               |
|         |        |            |            |               |

**Table 2: Efficacy of Comparator NK-1 Receptor** 

**Antagonists** 

| Trial                      | Drug        | Patient<br>Population                             | Treatment                                                                   | Primary<br>Endpoint                             | Result                                                                    |
|----------------------------|-------------|---------------------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------|
| TUSSIX<br>(Phase 2)        | Serlopitant | 185 patients with refractory chronic cough        | Serlopitant 5<br>mg or<br>placebo once<br>daily for 12<br>weeks             | Change from baseline in 24-hour cough frequency | Failed to meet primary endpoint; performed worse than placebo             |
| Lung Cancer<br>Cough Study | Aprepitant  | 20 patients with lung cancer and bothersome cough | Aprepitant (125 mg day 1, 80 mg days 2-3) or placebo in a cross-over design | Change in<br>awake cough<br>frequency           | Statistically significant reduction of 22.2% compared to placebo (p=0.03) |

#### **Experimental Protocols**

A detailed understanding of the methodologies employed in these trials is crucial for the critical appraisal of the data.

### **Orvepitant: VOLCANO-2 Study Protocol**

• Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.







- Patient Population: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of 10 or more coughs per hour.
- Intervention: Patients were randomized to receive **orvepitant** at doses of 10 mg, 20 mg, or 30 mg, or a matching placebo, administered orally once daily for 12 weeks.
- Efficacy Assessments:
  - Primary Endpoint: Change from baseline in awake cough frequency at week 12, measured using the VitaloJAK® ambulatory cough monitor.
  - Secondary Endpoints: Patient-reported outcomes including the Leicester Cough
    Questionnaire (LCQ), a visual analog scale (VAS) for cough severity, and a VAS for the
    urge to cough, assessed at weeks 2, 4, 8, and 12.
- Statistical Analysis: A pre-specified subgroup analysis was planned for patients with higher and lower baseline cough frequencies.





Click to download full resolution via product page

Caption: VOLCANO-2 Clinical Trial Workflow.

### **Serlopitant: TUSSIX Study Protocol**

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
- Patient Population: 185 patients with refractory chronic cough.
- Intervention: Patients received either serlopitant 5 mg or placebo orally once daily for 12 weeks.
- Primary Endpoint: Change from baseline in 24-hour cough frequency after 12 weeks of treatment.





#### **Aprepitant: Lung Cancer Cough Study Protocol**

- Study Design: An exploratory, randomized, double-blind, single-arm, placebo-controlled crossover trial.
- Patient Population: 20 patients with lung cancer who reported a bothersome cough.
- Intervention: Patients received aprepitant (125 mg on day 1, followed by 80 mg on days 2 and 3) or a matched placebo. After a 3-day washout period, patients crossed over to the alternate treatment for another 3 days.
- Efficacy Assessments:
  - Primary Endpoint: Change in daytime cough frequency, measured by an ambulatory cough monitor.
  - Secondary Endpoints: Validated subjective cough assessment tools.

### Safety and Tolerability

- Orvepitant: Generally well-tolerated in clinical trials. In the VOLCANO-2 study, adverse events were reported in 66.7%–72.2% of patients in the orvepitant groups, compared to 68.4% in the placebo group. Headaches and dizziness were more common with the 30 mg dose of orvepitant compared to placebo. In a study of patients with IPF, orvepitant was also found to be safe and well-tolerated.
- Serlopitant: Well-tolerated in the TUSSIX trial, with treatment-related adverse events occurring at rates comparable to placebo.
- Aprepitant: In the lung cancer cough study, no serious adverse events were reported.

#### **Summary and Future Directions**

The clinical trial data for **orvepitant** suggests a potential therapeutic benefit in reducing the symptoms of chronic cough, particularly in patient-reported outcomes. While the primary endpoint of reducing cough frequency was not met in the full analysis of the larger Phase 2b VOLCANO-2 trial, significant improvements in the Leicester Cough Questionnaire, cough severity, and urge to cough were observed with the 30 mg dose. Furthermore, a pre-defined



sub-group analysis of patients with higher baseline cough frequency showed a near-significant reduction in cough frequency. The positive results in the Phase 2a VOLCANO-1 study and the study in IPF patients further support the potential of **orvepitant** in this indication.

In comparison, serlopitant failed to demonstrate efficacy in its Phase 2 trial for chronic cough. Conversely, aprepitant showed a significant reduction in cough frequency in a small study of patients with lung cancer, a specific and distinct patient population.

The mixed results for NK-1 receptor antagonists in treating chronic cough highlight the complexity of this condition and the potential importance of patient selection and endpoint definition in clinical trials. Further investigation is warranted to delineate the patient populations most likely to respond to **orvepitant** and to confirm its efficacy in larger, pivotal trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. atsjournals.org [atsjournals.org]
- 2. Aprepitant for Cough in Lung Cancer. A Randomized Placebo-controlled Trial and Mechanistic Insights PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. nerretherapeutics.com [nerretherapeutics.com]
- To cite this document: BenchChem. [Orvepitant for Chronic Cough: A Comparative Analysis
  of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1677502#orvepitant-clinical-trial-data-analysis-forcough]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com